5-(4-Bromophenyl)thiophen-3-one
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Overview
Description
5-(4-Bromophenyl)thiophen-3-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of a bromophenyl group at the 5-position and a ketone group at the 3-position of the thiophene ring makes this compound unique. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 5-(4-Bromophenyl)thiophen-3-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .
Chemical Reactions Analysis
5-(4-Bromophenyl)thiophen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
5-(4-Bromophenyl)thiophen-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Organic Electronics: The compound is used in the fabrication of organic photovoltaic cells and other electronic devices.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)thiophen-3-one involves its interaction with molecular targets and pathways. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
5-(4-Bromophenyl)thiophen-3-one can be compared with other thiophene derivatives such as:
Thiophene-2-carbohydrazide: Used in the synthesis of triazole derivatives with antimicrobial properties.
5-Bromothiophene-2-carbohydrazide: Similar to this compound but with different substitution patterns, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C10H7BrOS |
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Molecular Weight |
255.13 g/mol |
IUPAC Name |
5-(4-bromophenyl)thiophen-3-one |
InChI |
InChI=1S/C10H7BrOS/c11-8-3-1-7(2-4-8)10-5-9(12)6-13-10/h1-5H,6H2 |
InChI Key |
PJRNLMSDCSXNOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=C(S1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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